molecular formula C15H16N2O3 B11729482 Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate

Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate

Cat. No.: B11729482
M. Wt: 272.30 g/mol
InChI Key: XNUHUNYEVQMLKR-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate is an organic compound with a complex structure that includes cyano, amino, and ester functional groups

Preparation Methods

The synthesis of Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl cyanoacetate with 3,5-dimethylaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-cyano-4-[(3,5-dimethylphenyl)amino]-2-oxobut-3-enoate can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 3-cyano-4-(3,5-dimethylanilino)-2-oxobut-3-enoate

InChI

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)12(8-16)9-17-13-6-10(2)5-11(3)7-13/h5-7,9,17H,4H2,1-3H3

InChI Key

XNUHUNYEVQMLKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC(=CC(=C1)C)C)C#N

Origin of Product

United States

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